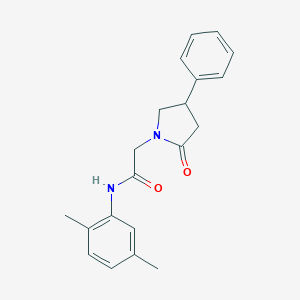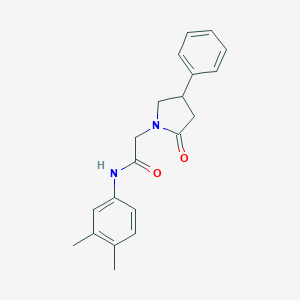
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has shown potential for use in scientific research.
作用機序
The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. This leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the reduction of tumor size in animal models. Additionally, studies have shown that N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A can modulate the immune response, suggesting that it may have potential for use in immunotherapy.
実験室実験の利点と制限
One advantage of using N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A in lab experiments is that it has shown promising results in inhibiting cancer cell growth and inducing apoptosis, making it a potentially useful tool for cancer research. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
将来の方向性
There are a number of future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A. One area of interest is in optimizing the synthesis method to improve yield and purity. Additionally, further studies are needed to better understand the mechanism of action and to identify potential drug targets. Finally, there is potential for the development of new cancer treatments based on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A, either alone or in combination with other drugs.
合成法
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A can be synthesized through a multi-step process involving the reaction of 2-chloro-6-methylbenzothiazole with 2,4-dimethylphenol and chloroacetyl chloride. The resulting product is then treated with ammonia and acetic acid to yield N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A.
科学的研究の応用
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A has been shown to have potential for use in scientific research, particularly in the field of cancer research. Studies have shown that N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide A can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
特性
分子式 |
C18H17ClN2O2S |
|---|---|
分子量 |
360.9 g/mol |
IUPAC名 |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-10-4-5-15(12(3)6-10)23-9-17(22)21-18-20-14-8-13(19)11(2)7-16(14)24-18/h4-8H,9H2,1-3H3,(H,20,21,22) |
InChIキー |
ZNDPOENCAHMIMH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C)C |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)

![3-methyl-N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B283583.png)
![(5Z)-1-(2-hydroxyethyl)-5-[(4-iodophenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283586.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)



![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-N-butylamine](/img/structure/B283595.png)
![(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
![1-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-(2-phenylethyl)urea](/img/structure/B283597.png)